B1574711 VTP-766

VTP-766

カタログ番号 B1574711
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. VTP-766 has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. VTP-766 was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). VTP-766 was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg

科学的研究の応用

1. Cancer Treatment and Tumor Microvasculature Assessment

VTP-766, identified in various studies as vascular targeted photodynamic therapy (VTP), has been applied in cancer treatment, particularly in prostate and urothelial tumors. Research indicates that VTP, in combination with androgen deprivation therapy, can significantly inhibit tumor growth, particularly in prostate cancer models. The treatment induces rapid destruction of targeted tissues while preserving critical organ structures and bystander blood vessels within solid organs. VTP has shown promise in treating low-risk prostate cancer and is positioned as an intermediate treatment option between watchful waiting and radical therapy. Additionally, VTP is used in combination with immunotherapies like PD-1 inhibitors and OX40 agonists to enhance antitumor immune responses and therapeutic efficacy in urothelial tumor models (Kim et al., 2018), (Alvim et al., 2021), (Kimm et al., 2016).

2. Eye Health and Meibomian Gland Dysfunction

VTP-766 has been investigated for its effects on eye health, particularly in treating meibomian gland dysfunction and evaporative dry eye. Studies show that a single VTP treatment can deliver sustained improvement in meibomian gland function and reduction in dry eye symptoms over 12 months. The treatment is positioned as a better alternative to conventional therapies like warm compress and eyelid hygiene therapy for managing meibomian gland dysfunction (Blackie et al., 2016), (Hagen et al., 2018).

3. Monitoring Treatment Effects and Enhancing Treatment Efficacy

The effects of VTP-766 on tumor microvasculature have been assessed using ultrahigh-resolution functional optical coherence tomography (UHR-FOCT), providing insights into the change in tumor vasculatures in response to VTP. These studies contribute to optimizing the treatment effect by accurately assessing vasculature changes, particularly the microvasculature's changes in vivo. Moreover, VTP has been explored in combination with other agents, like mitochondria-targeted peptides SS-20 and SS-31, to protect against high-dose VTP-induced tissue damage, suggesting a promising approach in renal preservation and side effects prevention after VTP ablation (Chen et al., 2020), (Kottwitz et al., 2017).

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

VTP-766;  VTP 766;  VTP766.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。